Tert-butyl 4-bromo-2,5-dimethoxybenzylcarbamate
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Overview
Description
Tert-butyl 4-bromo-2,5-dimethoxybenzylcarbamate: is an organic compound that features a tert-butyl group, a bromine atom, and two methoxy groups attached to a benzylcarbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-bromo-2,5-dimethoxybenzylcarbamate typically involves the reaction of 4-bromo-2,5-dimethoxybenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
4-bromo-2,5-dimethoxybenzylamine+tert-butyl chloroformate→tert-butyl 4-bromo-2,5-dimethoxybenzylcarbamate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 4-bromo-2,5-dimethoxybenzylcarbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized under strong oxidative conditions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbamate group can be reduced to the corresponding amine under reductive conditions using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or borane-tetrahydrofuran complex.
Major Products Formed:
Substitution: Formation of azides, thiocyanates, or substituted amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
Chemistry: Tert-butyl 4-bromo-2,5-dimethoxybenzylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug or a pharmacophore in the development of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity or improve pharmacokinetic properties.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity makes it a valuable intermediate in the synthesis of polymers and other functional materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-2,5-dimethoxybenzylcarbamate depends on its specific application. In general, the compound may act by interacting with biological targets such as enzymes or receptors. The bromine atom and methoxy groups can participate in binding interactions, while the carbamate group can undergo hydrolysis to release active amines.
Comparison with Similar Compounds
Tert-butyl 4-bromo-2,5-dimethoxyphenylcarbamate: Similar structure but with a phenyl group instead of a benzyl group.
Tert-butyl 4-bromo-2,5-dimethoxybenzoate: Similar structure but with a benzoate ester instead of a carbamate.
Tert-butyl 4-bromo-2,5-dimethoxybenzylamine: Similar structure but with an amine group instead of a carbamate.
Uniqueness: Tert-butyl 4-bromo-2,5-dimethoxybenzylcarbamate is unique due to the presence of both a carbamate group and a benzyl group, which provide distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups allows for versatile applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-[(4-bromo-2,5-dimethoxyphenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO4/c1-14(2,3)20-13(17)16-8-9-6-12(19-5)10(15)7-11(9)18-4/h6-7H,8H2,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLRXCXCHWYDDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1OC)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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